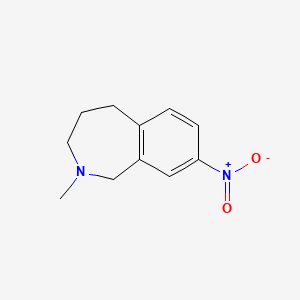
2-Methyl-8-nitro-2,3,4,5-tetrahydro-1H-2-benzazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-8-nitro-2,3,4,5-tetrahydro-1H-2-benzazepine is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a benzene ring fused to an azepine ring, with a methyl group at the second position and a nitro group at the eighth position. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-8-nitro-2,3,4,5-tetrahydro-1H-2-benzazepine typically involves the nitration of a precursor benzazepine compound. One common method includes the nitration of 2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 2-Methyl-8-amino-2,3,4,5-tetrahydro-1H-2-benzazepine.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex benzazepine derivatives.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-8-nitro-2,3,4,5-tetrahydro-1H-2-benzazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The nitro group can participate in redox reactions, potentially influencing the compound’s binding affinity and activity at these receptors. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate neurotransmitter release and receptor activity .
Comparison with Similar Compounds
2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
8-Nitro-2,3,4,5-tetrahydro-1H-2-benzazepine: Lacks the methyl group, which may affect its binding properties and pharmacokinetics.
2,3,4,5-Tetrahydro-1H-2-benzazepine: The parent compound without any substituents, used as a reference for studying the effects of various functional groups.
Uniqueness: The presence of both the methyl and nitro groups in 2-Methyl-8-nitro-2,3,4,5-tetrahydro-1H-2-benzazepine imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications. The combination of these functional groups can influence the compound’s reactivity, binding affinity, and overall pharmacological profile .
Properties
CAS No. |
918900-56-8 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-methyl-8-nitro-1,3,4,5-tetrahydro-2-benzazepine |
InChI |
InChI=1S/C11H14N2O2/c1-12-6-2-3-9-4-5-11(13(14)15)7-10(9)8-12/h4-5,7H,2-3,6,8H2,1H3 |
InChI Key |
FYKGJTBCKZERNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C(C1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



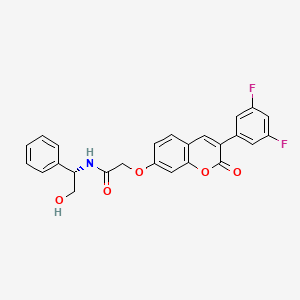
![Methyl 2-[6-chloro-7-hydroxy-8-[(2-methoxyethylamino)methyl]-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride](/img/structure/B12632942.png)
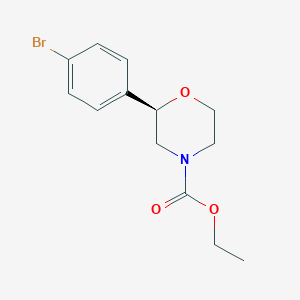

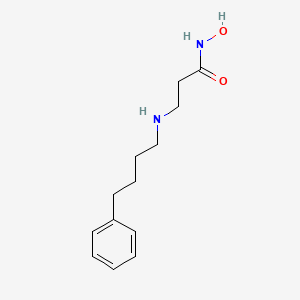
![Methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12632973.png)
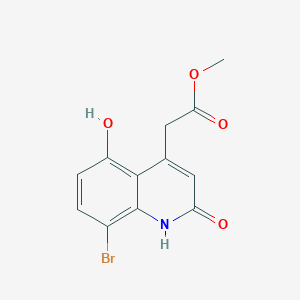
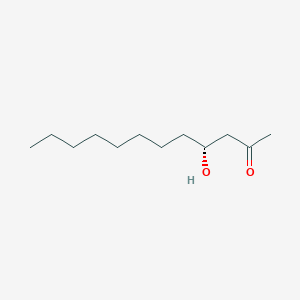
amine](/img/structure/B12632979.png)
![2-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-1-ethyl-6-methyl-3,4-dihydro-pyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B12632997.png)

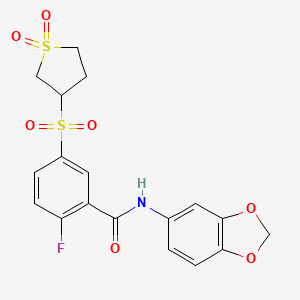
![4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B12633014.png)
